2,6-dichloro-3H-imidazo[4,5-c]pyridine
Description
Properties
Molecular Formula |
C6H3Cl2N3 |
|---|---|
Molecular Weight |
188.01 g/mol |
IUPAC Name |
2,6-dichloro-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C6H3Cl2N3/c7-5-1-3-4(2-9-5)11-6(8)10-3/h1-2H,(H,10,11) |
InChI Key |
AIGRVLNGOBWJIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Cl)NC(=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Key Reaction Components:
- 3,4-Diaminopyridine : Provides the pyridine ring and amino groups for imidazole ring formation.
- Carboxylic acid derivatives (e.g., substituted benzoic acids or acid chlorides): Provide the carbonyl component for cyclization.
- Phosphorus oxychloride (POCl3) : Acts as a dehydrating agent and chlorinating reagent.
- Pyridine or other organic solvents : Serve as reaction media and bases.
Preparation of 2,6-Dichloro Substituted Pyridine Intermediates
Before imidazo ring formation, the 2,6-dichloro substitution pattern on the pyridine ring is often introduced via chlorination of hydroxyl or cyano-substituted pyridine precursors.
Example Process (Adapted from EP0333020A2):
| Step | Description | Conditions | Notes |
|---|---|---|---|
| (a) | Formation of 2,6-dihydroxy-3-cyano-pyridine intermediate | Reaction of cyanoacetamide with appropriate pyridine derivative in toluene, temperature controlled below 30°C | Use of methanol as diluent to manage thick suspensions |
| (b) | Isolation of intermediate by centrifugation | Cooling to 5-10°C, addition of glacial acetic acid and water | Product: 2,6-dihydroxy-3-cyano-pyridine, m.p. 135-140°C |
| (c) | Chlorination to 2,6-dichloro-3-cyano-pyridine | Reflux with phosphorus oxychloride and phosphorus pentachloride for 20-24 hours under nitrogen | Chlorinating agents displace hydroxyl groups; POCl3 distilled off under vacuum post-reaction |
This chlorinated pyridine intermediate can then be further transformed into the imidazo[4,5-c]pyridine core by cyclization with diamino pyridine derivatives.
Cyclization to Form Imidazo[4,5-c]pyridine Core
A representative method for synthesizing imidazo[4,5-c]pyridine derivatives involves the reaction of 3,4-diaminopyridine with substituted benzoic acids or their acid chlorides in the presence of phosphorus oxychloride and pyridine.
Detailed Reaction Parameters (From CA1295330C):
| Parameter | Details |
|---|---|
| Reactants | 3,4-Diaminopyridine and substituted benzoic acid (e.g., 2-methoxy-4-methylthiobenzoic acid) |
| Solvent | Pyridine (sufficient to dissolve reactants, slight excess preferred) |
| Chlorinating Agent | Phosphorus oxychloride (3 molar equivalents relative to limiting reagent) |
| Temperature Range | 25°C to 125°C |
| Reaction Time | Several hours until completion |
| Mechanism | POCl3 converts carboxylic acid to acid chloride, which reacts with 3,4-diaminopyridine to form the imidazo ring via cyclization |
| Water Removal | POCl3 acts to remove water formed during cyclization, driving reaction forward |
This method yields the imidazo[4,5-c]pyridine core with various substituents, and by analogy, can be adapted for 2,6-dichloro substitution on the pyridine ring.
For the specific introduction of chlorine atoms at the 2 and 6 positions on the imidazo[4,5-c]pyridine, chlorinating agents such as phosphorus pentachloride (PCl5), phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or phosphorus trichloride (PCl3) are employed. These reagents displace hydroxyl or amino groups on the pyridine ring to yield the dichlorinated product.
Typical Chlorination Conditions:
| Chlorinating Agent | Temperature | Reaction Time | Notes |
|---|---|---|---|
| POCl3 + PCl5 mixture | Reflux (approx. 100-120°C) | 20-24 hours | Preferred for high yield and purity |
| SOCl2 or PCl3 | Reflux | Variable | Alternative chlorinating agents |
Post-chlorination, the product is isolated by solvent extraction, filtration, or centrifugation, followed by drying.
Summary Table of Preparation Steps for 2,6-Dichloro-3H-imidazo[4,5-c]pyridine
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 2,6-dihydroxy-3-cyano-pyridine intermediate | Cyanoacetamide, toluene, methanol, <30°C | Hydroxy-cyano pyridine intermediate |
| 2 | Chlorination of hydroxy groups | POCl3 + PCl5, reflux 20-24 h | 2,6-Dichloro-3-cyano-pyridine |
| 3 | Cyclization with 3,4-diaminopyridine | Pyridine, POCl3, 25-125°C | Formation of imidazo[4,5-c]pyridine core |
| 4 | Final chlorination (if needed) | Chlorinating agents (POCl3, SOCl2) | 2,6-Dichloro-3H-imidazo[4,5-c]pyridine |
Research Findings and Considerations
- Temperature Control : Maintaining reaction temperatures below 30°C during initial steps prevents loss of volatile reagents and controls reaction rates.
- Use of Diluent : Methanol or other suitable solvents are added to manage suspension viscosity and improve reaction homogeneity.
- Water Removal : Phosphorus oxychloride serves dual roles as a chlorinating and dehydrating agent, critical for driving cyclization reactions to completion.
- Reaction Monitoring : NMR spectroscopy (e.g., ^1H NMR in DMSO) is used to confirm intermediate and final product structures, with characteristic chemical shifts indicating successful transformations.
- Isolation Techniques : Centrifugation and solvent extraction are preferred for isolating solid products from reaction mixtures, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted imidazo[4,5-c]pyridine derivatives can be formed.
Oxidation Products: N-oxides of the imidazole ring.
Reduction Products: Dihydro derivatives of the imidazole ring.
Scientific Research Applications
While the query requests information on "2,6-dichloro-3H-imidazo[4,5-c]pyridine," the search results largely discuss "4,6-Dichloro-3H-imidazo[4,5-c]pyridine-2-thiol" and "2,6-disubstituted imidazo[4,5-b]pyridines." Because of the difference in structure, information on the latter two compounds may not be applicable to the former. The following information pertains to compounds that are structurally similar to "2,6-dichloro-3H-imidazo[4,5-c]pyridine."
Scientific Research Applications
4,6-Dichloro-3H-imidazo[4,5-c]pyridine-2-thiol has applications in chemistry, biology, medicine, and industry.
Chemistry 4,6-Dichloro-3H-imidazo[4,5-c]pyridine-2-thiol serves as a building block in synthesizing complex heterocyclic compounds.
Biology This compound is investigated for its potential as an enzyme inhibitor or a ligand for biological receptors. Lactoperoxidase (LPO), an antimicrobial protein, can oxidize heterocyclic amines, like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and 2-amino-1-methy-6-phenylimidazo[4,5-b]-pyridine (PhIP), which are associated with breast cancer etiology .
Medicine It is explored for potential therapeutic effects, including antimicrobial and anticancer activities. A series of 2,6-diphenyl substituted imidazo[4,5-b]pyridines were synthesized and displayed strong antiproliferative activity against several cancer cell lines . Specifically, compounds 13 and 19 exhibited inhibitory concentrations (IC50 values) ranging from 1.45 to 4.25 μM .
Industry This compound is utilized in developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,6-dichloro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atoms enhance its binding affinity and specificity towards these targets. The compound can modulate various cellular pathways by acting as an agonist or antagonist, depending on the context. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with allosteric sites.
Comparison with Similar Compounds
Structural and Reactivity Comparisons
4,6-Dichloro-8-methylimidazo[4,5-c]pyridine (Compound 26)
- Structural Difference : Features an additional methyl group at position 6.
- Reactivity : The methyl group sterically hinders nucleophilic substitution at adjacent positions, reducing reactivity compared to the parent compound. This modification is often employed to tune pharmacokinetic properties in antibacterial agents .
- Applications : Used in DNA polymerase III inhibitors (e.g., compounds 30a/b) .
7-Bromo-1H-imidazo[4,5-c]pyridine (CAS: 22276-95-5)
- Structural Difference : Bromine replaces chlorine at position 7, altering electronic properties.
- Reactivity : Bromine’s lower electronegativity compared to chlorine enhances susceptibility to cross-coupling reactions (e.g., Suzuki-Miyaura). This makes it a preferred intermediate in drug discovery for functionalization .
4,6-Difluoroimidazo[4,5-c]pyridine
- Structural Difference : Fluorine atoms replace chlorines at positions 4 and 4.
- Reactivity : Despite fluorine’s strong electronegativity, the compound exhibits poor reactivity in nucleophilic substitutions due to the stability of C-F bonds. This limits its utility in synthesizing disubstituted derivatives .
Triazolo[4,5-c]pyridine Nucleosides
- Structural Difference : A triazole ring replaces the imidazole, altering hydrogen-bonding capacity.
- Reactivity: The triazole system enables diverse glycosylation patterns (e.g., β-D-ribofuranosyl derivatives) but complicates regioselective synthesis .
- Applications: Exhibits antiviral and antimetabolite activity, as seen in 3-deaza-8-azaadenosine analogs .
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